molecular formula C22H29N3O4S B2532361 N-(4-methylcyclohexyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-96-5

N-(4-methylcyclohexyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Cat. No.: B2532361
CAS No.: 688053-96-5
M. Wt: 431.55
InChI Key: HXBMSSUXNVSBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylcyclohexyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Quinazoline derivatives have been synthesized for their potential biological activities. For instance, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones and found several compounds exhibited high anti-monoamine oxidase and antitumor activity (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015). This suggests potential applications in developing treatments for disorders related to monoamine oxidase activity and cancer.

Antimicrobial Activity

Al-Salahi et al. (2013) studied the antimicrobial activity of novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives against a variety of Gram-positive and Gram-negative bacteria, as well as some yeast and fungi. This indicates the potential use of quinazoline derivatives as antimicrobial agents (Al-Salahi, Marzouk, Awad, Al-Omar, & Ezzeldin, 2013).

Antitumor and Pro-Apoptotic Activities

Quinazoline derivatives have also been evaluated for their antitumor properties. Devegowda et al. (2016) synthesized a series of 4-anilinoquinazolines and tested their cytotoxic effect on Ehrlich Ascites Carcinoma cells, finding significant pro-apoptotic activity mediated by up-regulation of Bax and activation of poly(ADP-ribose) phosphatase (Devegowda, Balaji, Prasanna, Swaroop, Jayarama, Siddalingaiah, & Rangappa, 2016). This supports their potential application in cancer therapy through the induction of apoptosis in tumor cells.

Anti-Inflammatory and Anticancer Agents

Kumar et al. (2018) synthesized quinolone substituted quinazolin-4(3H)-ones and evaluated their anti-inflammatory and anticancer activity. This study highlights the dual therapeutic potential of such compounds in managing inflammation and combating cancer (Kumar, Aghara, Alex, & Aranjani, 2018).

Properties

IUPAC Name

N-(4-methylcyclohexyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-14-6-8-15(9-7-14)23-20(26)5-3-2-4-10-25-21(27)16-11-18-19(29-13-28-18)12-17(16)24-22(25)30/h11-12,14-15H,2-10,13H2,1H3,(H,23,26)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBMSSUXNVSBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.